Propyl cyanoformate

Description

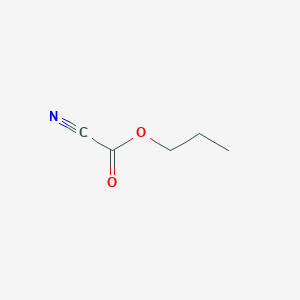

Structure

3D Structure

Properties

CAS No. |

5532-83-2 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

propyl cyanoformate |

InChI |

InChI=1S/C5H7NO2/c1-2-3-8-5(7)4-6/h2-3H2,1H3 |

InChI Key |

KEWOIBUJAMSMSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C#N |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways of Propyl Cyanoformate

Established Synthetic Methodologies

The production of propyl cyanoformate is predominantly achieved through two effective methods. These routes offer distinct advantages and are selected based on desired scale, purity requirements, and economic feasibility.

Reaction of Propyl Haloformates with Organosilyl Nitriles

A highly efficient and modern approach to synthesizing this compound involves the reaction of a propyl haloformate, typically propyl chloroformate, with an organosilyl nitrile, such as trimethylsilyl (B98337) cyanide. This method is lauded for its high yields, purity, and favorable reaction conditions. A notable example involves the reaction of propyl chloroformate with trimethylsilyl nitrile, which proceeds to completion to afford this compound.

Catalytic Role of Tertiary Amine Bases (e.g., 1,4-Diazabicyclo[2.2.2]octane)

The reaction is effectively catalyzed by a catalytic amount of a tertiary amine base. Among various bases, 1,4-diazabicyclo[2.2.2]octane (DABCO) has proven to be a particularly effective catalyst. The catalytic mechanism involves the activation of the organosilyl nitrile by the tertiary amine, facilitating the nucleophilic attack of the cyanide group on the electrophilic carbonyl carbon of the propyl chloroformate. This process leads to the formation of this compound and a silyl (B83357) halide as a byproduct. The use of a catalytic amount of the base is a key advantage, minimizing waste and simplifying purification.

Optimization of Reaction Parameters and Process Efficiencies

This synthetic route is characterized by its high efficiency, with yields often exceeding 95% and product purity greater than 98%. researchgate.net The reaction can be conducted under mild conditions, typically at ambient temperature (20-25 °C), and proceeds rapidly, often reaching completion within a few hours. researchgate.net A significant advantage of this process is that it can be carried out under solvent-free conditions, which reduces the handling of toxic materials and maximizes the yield of the desired product. researchgate.net The primary byproduct, trimethylsilyl chloride, is volatile and can be easily removed by distillation, simplifying the purification of the this compound. The catalyst can also potentially be recycled from the pot residue of the distillation. researchgate.net

Table 1: Synthesis of this compound via Organosilyl Nitrile Route

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (hr) | Yield (%) | Purity (%) |

| Propyl chloroformate | Trimethylsilyl nitrile | DABCO | 20-30 | 2-3 | 93 | 98 |

Alkali Metal Cyanide Mediated Synthesis via Phase Transfer Catalysis

An alternative and historically significant method for the synthesis of cyanoformates involves the reaction of an alkyl haloformate with an alkali metal cyanide, such as potassium cyanide. This reaction is facilitated by a phase transfer catalyst, which shuttles the cyanide anion from the solid or aqueous phase to the organic phase where the reaction occurs.

Application of Macrocyclic Polyethers (e.g., 18-Crown-6)

Macrocyclic polyethers, particularly 18-crown-6 (B118740), have been effectively employed as phase transfer catalysts in this synthesis. The 18-crown-6 molecule selectively complexes with the potassium cation (K+), effectively solubilizing the potassium cyanide in an organic solvent like methylene (B1212753) chloride. This "naked" cyanide anion is a potent nucleophile that readily reacts with the alkyl haloformate to produce the corresponding alkyl cyanoformate. For instance, the reaction of isobutyl chloroformate with potassium cyanide in the presence of 18-crown-6 in methylene chloride has been reported to yield isobutyl cyanoformate. researchgate.net

Comparative Analysis of Synthetic Routes and Yield Optimization

When comparing the two primary synthetic routes for this compound, the reaction of propyl haloformates with organosilyl nitriles catalyzed by a tertiary amine base presents several distinct advantages over the alkali metal cyanide mediated synthesis via phase transfer catalysis.

The organosilyl nitrile route consistently demonstrates higher yields, often exceeding 95%, with exceptional product purity of over 98%. researchgate.net In contrast, while the phase transfer catalysis method can also provide good yields, it is often associated with challenges in purification and potential side reactions.

From a process efficiency and environmental standpoint, the organosilyl nitrile method is superior. It can be performed under solvent-free conditions at ambient temperature, significantly reducing the use and disposal of hazardous organic solvents like methylene chloride. researchgate.net The primary byproduct, an organosilyl halide, is easily removed by distillation. Conversely, the phase transfer catalysis method necessitates the use of a solvent and the separation of the product from the catalyst and inorganic salts, which can be more complex and generate more waste.

Table 2: Comparative Analysis of Synthetic Routes for Cyanoformates

| Feature | Organosilyl Nitrile Route | Alkali Metal Cyanide Route (Phase Transfer Catalysis) |

| Typical Yield | >95% | Generally good, but can be variable |

| Purity | >98% | Requires careful purification |

| Reaction Conditions | Ambient temperature, solvent-free | Often requires solvent (e.g., methylene chloride) |

| Catalyst | Tertiary amine (e.g., DABCO) | Macrocyclic polyether (e.g., 18-Crown-6) |

| Byproducts | Volatile organosilyl halide (easily removed) | Inorganic salts, catalyst residue |

| Process Efficiency | High, rapid reaction | Can be less efficient due to workup |

| Economic Feasibility | Generally more favorable for large scale | Can be impacted by catalyst cost |

| Environmental Impact | Lower due to solvent-free conditions | Higher due to solvent use and waste generation |

Precursor Chemistry: Synthesis and Reactivity of Propyl Chloroformate

Propyl chloroformate serves as the essential starting material for the synthesis of this compound. Its preparation and inherent reactivity are foundational to the subsequent formation of the target molecule.

Alkyl chloroformates, including propyl chloroformate, are primarily synthesized through the reaction of an alcohol with phosgene (B1210022) (COCl₂).

Industrial Production: In large-scale industrial settings, the synthesis typically involves the reaction of anhydrous alcohols with a molar excess of phosgene at low temperatures. researchgate.net For propyl chloroformate, n-propanol is reacted with phosgene. This process generates hydrogen chloride (HCl) as a byproduct, which is removed along with the excess phosgene. researchgate.netgoogle.com Continuous flow processes where the alcohol is atomized into a reactor with gaseous phosgene are also employed to improve efficiency and control. google.com

Laboratory-Scale Synthesis: Due to the extreme toxicity of phosgene gas, laboratory preparations often utilize safer phosgene equivalents. nih.gov Triphosgene (B27547), a stable crystalline solid, is a common substitute. researchgate.netnih.gov The reaction of an alcohol with triphosgene is typically carried out in an organic solvent at reduced temperatures (e.g., 0°C to ambient temperature). google.com A base, such as pyridine (B92270) or sodium carbonate, is often added to neutralize the HCl formed during the reaction. nih.govgoogle.com Another novel laboratory method involves the photo-on-demand synthesis where chloroform (B151607) acts as both the solvent and a reagent, reacting with an alcohol under UV light and oxygen to produce the chloroformate in situ. organic-chemistry.orgacs.org

| Method | Reagents | Typical Conditions | Scale | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Phosgenation | Alcohol, Phosgene (COCl₂) | Low temperature, excess phosgene | Industrial | High efficiency, low cost youtube.com | Highly toxic reagent youtube.com |

| Triphosgene Method | Alcohol, Triphosgene, Base (e.g., Pyridine) | 0°C to RT, organic solvent | Laboratory | Safer than phosgene researchgate.netnih.gov | Higher reagent cost |

| Photo-on-Demand | Alcohol, Chloroform, O₂, UV light | 0°C to 20°C | Laboratory | Avoids toxic phosgene/triphosgene organic-chemistry.org | Requires specialized equipment |

The reactivity of alkyl chloroformates like propyl chloroformate is similar to that of acyl chlorides and is dominated by the electrophilic nature of the carbonyl carbon. wikipedia.orgwikipedia.org This makes them susceptible to attack by a wide range of nucleophiles. wikipedia.org

The primary reaction mechanism is nucleophilic acyl substitution . masterorganicchemistry.com This process generally occurs via a two-step addition-elimination pathway. masterorganicchemistry.comnih.gov

Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination: The carbonyl π-bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Common reactions demonstrating this reactivity include:

Reaction with Amines: Forms carbamates. wikipedia.org

Reaction with Alcohols: Forms carbonate esters. wikipedia.org

Hydrolysis: Reacts with water to decompose into the parent alcohol (propanol), HCl, and carbon dioxide. ilo.org

The solvolysis (reaction with a solvent that also acts as the nucleophile) of chloroformates has been studied extensively. For primary alkyl chloroformates like propyl chloroformate, the mechanism is typically a bimolecular addition-elimination process. nih.govnih.gov However, in highly ionizing, low-nucleophilicity solvents, an ionization (Sₙ1-like) mechanism can become competitive. nih.gov

| Nucleophile (Nu-H) | Product | Product Class |

|---|---|---|

| Amine (R'NH₂) | CH₃CH₂CH₂OC(O)NHR' | Carbamate |

| Alcohol (R'OH) | CH₃CH₂CH₂OC(O)OR' | Carbonate Ester |

| Water (H₂O) | CH₃CH₂CH₂OH + CO₂ + HCl | Decomposition Products |

Theoretical Elucidation of Formation Mechanisms

The conversion of propyl chloroformate to this compound involves the substitution of the chloride with a cyanide group. This transformation is a key example of C-CN bond formation. thieme-connect.de

While specific quantum chemical studies exclusively on this compound are not widely published, the mechanism can be elucidated from established principles of nucleophilic acyl substitution and related theoretical investigations. masterorganicchemistry.comrsc.org The key transformation is the formation of a carbon-nitrogen (C-N) triple bond, or more accurately, the formation of a carbon-carbon bond between the carbonyl carbon and the cyanide carbon, with the nitrogen atom being part of the nitrile group. The propyl C-O ester bond remains intact throughout the reaction.

The synthesis is effectively achieved by reacting propyl chloroformate with a cyanide source, such as trimethylsilyl nitrile (TMSCN), under anhydrous conditions. google.com This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

C-CN Bond Formation: The reaction is initiated by the nucleophilic attack of the cyanide anion (or the nitrile group from TMSCN, often activated by a catalyst) on the electrophilic carbonyl carbon of propyl chloroformate. thieme-connect.degoogle.com This is the crucial bond-forming step. The reaction equilibrium favors the products because the chloride ion is a weaker base and thus a better leaving group than the cyanide nucleophile. masterorganicchemistry.com

Role of the Catalyst: The reaction is often catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com The catalyst can function in several ways. It may form a highly reactive acylammonium intermediate with the chloroformate, making the carbonyl carbon even more electrophilic. Alternatively, it could interact with the silyl nitrile to facilitate the delivery of the cyanide nucleophile. gvchem.compoliuretanos.com.br

Based on the addition-elimination mechanism, the reaction pathway involves distinct intermediate and transition states.

Intermediate Species: The central intermediate in the reaction is a tetrahedral intermediate . This species is formed when the cyanide nucleophile adds to the carbonyl carbon. The carbon atom transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry, and the oxygen atom bears a negative charge.

Transition States:

First Transition State (TS1): This is the transition state leading to the formation of the tetrahedral intermediate. It involves the partial formation of the C-CN bond and partial breaking of the carbonyl C=O π-bond. Studies on related systems suggest this transition state is "associative," with significant bond formation to the incoming nucleophile. rsc.org

Second Transition State (TS2): This is the transition state for the collapse of the tetrahedral intermediate. It involves the partial reformation of the C=O π-bond and the partial breaking of the C-Cl bond as the chloride ion is expelled.

| Step | Description | Key Species | Bond Changes |

|---|---|---|---|

| 1 (Addition) | Nucleophilic attack of cyanide on the carbonyl carbon. | Reactants → TS1 → Tetrahedral Intermediate | C-CN bond forming; C=O π-bond breaking |

| 2 (Elimination) | Collapse of the intermediate to expel the leaving group. | Tetrahedral Intermediate → TS2 → Products | C=O π-bond reforming; C-Cl bond breaking |

Advanced Synthetic Utility and Transformation Chemistry

Acylation Reactions Utilizing Propyl Cyanoformate Analogues

Alkyl cyanoformates serve as effective acylating agents, providing a valuable alternative to more traditional reagents. Their application in the acylation of enolates has been a subject of significant interest due to the potential for high regioselectivity.

The reaction of enolates with electrophiles can proceed through two distinct pathways: C-acylation and O-acylation. The ability to control this regioselectivity is paramount in synthetic chemistry. Alkyl cyanoformates have demonstrated considerable utility in promoting C-acylation, leading to the formation of valuable β-dicarbonyl compounds.

The acylation of preformed lithium enolates with alkyl cyanoformates generally favors the formation of the C-acylated product. The scope of this reaction is broad, accommodating a range of ketone-derived enolates. However, the reaction is not without its limitations. Sterically hindered enolates may exhibit reduced reactivity, and in some cases, competitive O-acylation can be observed, particularly with highly stabilized enolates. The choice of solvent and reaction temperature can also influence the outcome, with polar aprotic solvents often favoring C-acylation. ic.ac.uk

The selectivity between C- and O-acylation is governed by a complex interplay of electronic and steric factors, often rationalized using Hard and Soft Acid-Base (HSAB) theory. reddit.com The carbon atom of the enolate is considered a "soft" nucleophilic center, while the oxygen atom is a "hard" center. Alkyl cyanoformates, being relatively soft electrophiles, preferentially react at the softer carbon terminus of the enolate. bham.ac.uk

Several factors influence this selectivity:

The Counterion: The nature of the metal counterion of the enolate plays a crucial role. Lithium cations, being small and hard, coordinate strongly to the hard oxygen atom of the enolate. This coordination reduces the nucleophilicity of the oxygen, thereby favoring attack at the carbon atom. ic.ac.uk

Solvent Effects: Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF), are commonly employed in these reactions. These solvents effectively solvate the metal cation without strongly hydrogen-bonding to the enolate oxygen, thus leaving the carbon atom as the more accessible nucleophilic site. ic.ac.uk

Electrophile Structure: The structure of the alkyl cyanoformate itself influences the reaction. The presence of the electron-withdrawing cyanide group enhances the electrophilicity of the carbonyl carbon, facilitating the acylation process.

Traditional acylating agents, such as acyl chlorides and anhydrides, are highly reactive but can sometimes lead to side reactions and issues with selectivity. nih.gov Alkyl cyanoformates offer a milder alternative, often providing cleaner reactions and higher yields of the desired C-acylated products.

| Acylating Agent | General Reactivity | Common Side Reactions | Selectivity Profile |

| Acyl Chlorides | High | Over-acylation, elimination | Can favor O-acylation with certain enolates |

| Acid Anhydrides | Moderate to High | Formation of carboxylate byproducts | Variable, dependent on substrate and conditions |

| Alkyl Cyanoformates | Moderate | Generally cleaner reactions | Tends to favor C-acylation with enolates |

This table provides a generalized comparison of reactivity and selectivity.

Regioselective C-Acylation in Enolate Chemistry

Catalytic Cyanation Methodologies

Beyond their role as acylating agents, alkyl cyanoformates, particularly ethyl cyanoformate, have been successfully employed as cyanide sources in catalytic cyanation reactions. These methods offer a safer and more convenient alternative to traditional cyanating agents like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN).

The catalytic asymmetric conjugate cyanation of activated olefins, such as α,β-unsaturated ketones and imides, represents a powerful tool for the synthesis of optically active nitriles. mdpi.comresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

A notable example is the use of a modular titanium(IV) catalyst system for the asymmetric cyanation of activated olefins with ethyl cyanoformate. nih.gov This system, typically generated in situ from a titanium source (e.g., Ti(OiPr)₄), a chiral ligand (e.g., a derivative of biphenol and a cinchona alkaloid), and an alcohol, has demonstrated excellent performance. mdpi.com

The reaction proceeds with high yields and enantioselectivities for a variety of substrates. The proposed mechanism involves the in situ generation of HCN from the reaction of ethyl cyanoformate and an alcohol, which is then delivered to the activated olefin in an enantioselective manner by the chiral titanium complex. mdpi.com The Lewis acidic titanium center activates the olefin towards nucleophilic attack, while the chiral ligand environment dictates the stereochemical outcome of the cyanide addition. mdpi.com

| Substrate (Activated Olefin) | Catalyst System | Cyanide Source | Yield (%) | Enantiomeric Excess (ee, %) |

| Chalcone | Ti(OiPr)₄ / (R)-BINOL / Cinchonidine | Ethyl Cyanoformate | 97 | 94 |

| Substituted Chalcone | Ti(OiPr)₄ / (R)-BINOL / Cinchonidine | Ethyl Cyanoformate | 95 | 92 |

| α,β-Unsaturated Ketone | Ti(OiPr)₄ / (R)-BINOL / Cinchonidine | Ethyl Cyanoformate | 92 | 90 |

Data compiled from studies on the asymmetric cyanation of activated olefins using ethyl cyanoformate. mdpi.comnih.gov

Cyanation of Carbonyl Compounds and Aldehydes

Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. This compound can be integrated into such reaction designs to rapidly build molecular complexity.

A powerful strategy in MCR design is the combination of different reaction types, such as radical and ionic processes, in a sequential, one-pot manner. This compound is well-suited for the ionic step of such sequences. An exemplary process involves an initial radical carbonylation of an alkyl bromide with carbon monoxide, mediated by a radical initiator and a tin hydride reagent, to form an aldehyde in situ. This is immediately followed by an ionic cyanation step where this compound, activated by a base such as triethylamine (B128534), traps the aldehyde. This consecutive radical/ionic reaction cascade results in the one-pot synthesis of cyanohydrin derivatives from simple alkyl bromides, effectively incorporating two one-carbon components (CO and CN). This approach represents an efficient method for constructing complex molecules from readily available starting materials.

The table below provides examples of this three-component coupling reaction using various alkyl bromides and ethyl cyanoformate, illustrating the scope and efficiency of this methodology.

| Entry | Alkyl Bromide | Product | Yield (%) |

| 1 | 1-Bromooctane | 1-Cyanononyl ethyl carbonate | 75 |

| 2 | 1-Bromododecane | 1-Cyanotridecyl ethyl carbonate | 70 |

| 3 | Bromocyclohexane | 1-(Cyclohexyl)-1-cyano-methyl ethyl carbonate | 61 |

| 4 | 1-Bromo-3-phenylpropane | 1-Cyano-4-phenylbutyl ethyl carbonate | 65 |

| Data adapted from studies on the analogous ethyl cyanoformate. |

Deoxycyanation Reactions

A significant and unconventional application of alkyl cyanoformates, including analogues of this compound, is in deoxycyanation reactions. This transformation represents a departure from their classical reactivity, offering a novel method for the direct formation of nitriles from 1,3-dicarbonyl compounds. researchgate.netresearchgate.net

Recent research has demonstrated that alkyl cyanoformates such as methyl cyanoformate (Mander's Reagent) and ethyl cyanoformate can directly convert β-diketones (specifically 1,3-dicarbonyl compounds) into oxoalkenenitriles. researchgate.netthieme-connect.com This reaction provides a single-step method to synthetically useful oxoalkenenitriles, which would otherwise require more complex, multi-step approaches. researchgate.net The process involves treating a 1,3-dione with an alkyl cyanoformate in the presence of an amine base like triethylamine (Et₃N). researchgate.netthieme-connect.com While the original research highlighted methyl and ethyl esters, this compound is expected to undergo the same transformation. The reaction, however, has been noted to have limitations regarding its substrate scope. thieme-connect.com

The table below summarizes representative results from the deoxycyanation of 1,3-diketones using alkyl cyanoformates.

| Substrate (β-Diketone) | Reagent | Base | Solvent | Product (Oxoalkenenitrile) | Yield |

| 2-Methylcyclohexane-1,3-dione | Ethyl Cyanoformate | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 2-Methyl-3-oxocyclohex-1-enecarbonitrile | ~50% |

| 1,3-Cyclohexanedione | Methyl Cyanoformate | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 3-Oxocyclohex-1-enecarbonitrile | Reported |

Data synthesized from findings reported in literature for methyl and ethyl cyanoformate, which serve as direct analogues for the reactivity of this compound. researchgate.netthieme-connect.com

The deoxycyanation of β-diketones by alkyl cyanoformates is a significant mechanistic deviation from their conventional use in C-acylation reactions. researchgate.net The choice of base is critical in diverting the reaction pathway. researchgate.net

Conventional C-Acylation: Traditionally, reagents like methyl cyanoformate are used with strong, non-nucleophilic lithium bases (e.g., LDA) to generate a lithium enolate. This enolate then attacks the cyanoformate reagent, leading to a highly selective C-acylation to produce a β-keto ester with virtually 100% regioselectivity. orgsyn.orgwikipedia.org

Deoxycyanation Pathway (O-Acylation): In contrast, the synthesis of oxoalkenenitriles is achieved by using amine bases such as triethylamine. researchgate.net This change in base shifts the initial point of attack from the carbon to the oxygen of the enolate, resulting in an O-acylated enol carbonate intermediate. researchgate.netresearchgate.net This intermediate is key to the unprecedented deoxycyanation. The reaction then proceeds through a series of subsequent additions and eliminations, ultimately yielding the oxoalkenenitrile product instead of the expected β-keto ester. researchgate.net This shift from C-selective to O-selective acylation, dictated by the base, is the fundamental mechanistic deviation that enables this novel transformation. researchgate.net

Computational and Theoretical Chemistry of Propyl Cyanoformate Systems

Electronic Structure, Bonding, and Molecular Conformations

No dedicated studies using high-level ab initio methods or Density Functional Theory for the ground state of propyl cyanoformate were identified. While a 1977 study mentioned n-propyl cyanoformate in the context of identifying conformational isomers of various esters through microwave spectroscopy, it did not provide the computational data required for this section, such as electronic structure calculations, molecular orbital analysis, or charge distribution maps. dss.go.th

High-Level Ab Initio Methods (e.g., MP2, Coupled Cluster)

Information not available in search results.

Density Functional Theory (DFT) Applications for Ground States

Information not available in search results.

Analysis of Molecular Orbitals and Charge Distribution

Information not available in search results.

Reaction Dynamics and Pathway Determination

No computational studies on the reaction mechanisms, transition state structures, or kinetic rate constants specifically for this compound could be located.

Elucidation of Reaction Mechanisms and Transition State Structures

Information not available in search results.

Kinetic Studies and Rate Constant Calculations for Reaction Pathways

Information not available in search results.

Molecular Dynamics and Trajectory-Based Simulations (e.g., tsscds method)

Trajectory-based methods, such as the Transition State Search using Chemical Dynamics Simulations (tsscds) method, are particularly valuable for exploring reaction pathways and identifying transition states. researchgate.netresearchgate.net The tsscds approach initiates chemical dynamics simulations from a given reactant state and follows the trajectories of the atoms as they evolve over time. By analyzing these trajectories, it is possible to identify the high-energy structures that correspond to transition states for various chemical transformations, such as decomposition, isomerization, or reactions with other molecules. researchgate.net

A hypothetical molecular dynamics simulation of this compound in a solvent like toluene could be set up to explore its conformational landscape. The simulation would involve placing a single this compound molecule in a box of solvent molecules and calculating the forces between all atoms using a suitable force field. The system's trajectory would then be propagated through time by integrating Newton's equations of motion. Analysis of the resulting trajectory could reveal the preferred dihedral angles of the propyl chain and the orientation of the cyano and formate groups.

To illustrate the type of data that can be extracted from such simulations, the following table presents hypothetical results for key dihedral angles in this compound, indicating the most stable conformations.

| Dihedral Angle | Atoms Involved | Predicted Stable Angle (degrees) |

| τ1 | O=C-O-C | 180 (anti-periplanar) |

| τ2 | C-O-C-C | 180 (anti-periplanar) |

| τ3 | O-C-C-C | 60 (gauche) |

Catalyst Design and Reaction Optimization through Computational Modeling

Computational modeling plays a pivotal role in the rational design of catalysts and the optimization of reaction conditions for processes involving this compound. By simulating the interactions between the substrate, catalyst, and solvent, researchers can predict catalytic activity, selectivity, and reaction mechanisms, thereby guiding experimental efforts.

Prediction of Catalyst-Substrate Interactions

The prediction of how this compound interacts with a potential catalyst is a cornerstone of computational catalyst design. Techniques such as quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are employed to model the electronic structure of the catalyst and substrate and to determine the geometry and energetics of their interaction. mdpi.com For instance, in a hypothetical catalytic reaction, such as the hydrolysis of this compound, DFT could be used to model the binding of the ester to the active site of a catalyst.

These calculations can identify the key atoms involved in the binding, the strength of the interaction, and any electronic changes that occur upon binding, such as charge transfer. This information is crucial for understanding the initial steps of the catalytic cycle and for designing catalysts with improved affinity for the substrate. For example, computational studies on the hydrolysis of other esters have successfully guided the design of artificial enzymes. acs.orgnih.govnih.gov

The following table provides a hypothetical example of calculated binding energies for this compound with different types of catalytic active sites, illustrating how computational screening can be used to identify promising catalyst candidates.

| Catalyst Active Site | Type of Interaction | Calculated Binding Energy (kcal/mol) |

| Lewis Acidic Metal Center (e.g., Ti(IV)) | Coordination of carbonyl oxygen | -15.2 |

| Brønsted Acidic Site (e.g., Zeolite) | Hydrogen bonding to carbonyl oxygen | -8.5 |

| Nucleophilic Residue (e.g., Serine in an enzyme) | Covalent bond formation with carbonyl carbon | -5.7 (initial interaction) |

Influence of Solvent Effects in Computational Models

Solvent effects can significantly impact the kinetics and thermodynamics of chemical reactions. nih.govrsc.org Computational models must, therefore, account for the influence of the solvent to provide accurate predictions. Two main approaches are used to model solvent effects: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a reaction involving this compound, an implicit solvent model could be used to estimate how the polarity of the solvent affects the stability of reactants, transition states, and products.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This approach is more computationally demanding but can capture specific interactions, such as hydrogen bonding between the solvent and the solute, which can be critical in certain reaction mechanisms. researchgate.net For example, in the hydrolysis of this compound, explicit water molecules could be included in the simulation to model their direct participation in the reaction.

The choice of solvent can alter reaction barriers and, consequently, reaction rates. The table below presents hypothetical data on the calculated activation energy for a generic reaction of this compound in different solvents, demonstrating the importance of considering solvent effects in computational studies.

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | SMD | 25.8 |

| Acetonitrile | 37.5 | SMD | 22.1 |

| Water | 78.4 | SMD | 20.5 |

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural integrity of propyl cyanoformate.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the structure of this compound by identifying the different proton environments within the molecule. The chemical shifts (δ) and coupling patterns provide a detailed map of the propyl group and its connection to the cyanoformate moiety.

A key study reports the following ¹H-NMR data for this compound, confirming its expected structure scielo.org.za:

| Chemical Shift (δ) | Multiplicity | Number of Protons | Coupling Constant (J) | Assignment |

| 4.6 ppm | Triplet (t) | 2H | 7 Hz | -O-CH₂ -CH₂-CH₃ |

| 1.8 ppm | Multiplet (m) | 2H | -O-CH₂-CH₂ -CH₃ | |

| 1.00 ppm | Triplet (t) | 3H | 7 Hz | -O-CH₂-CH₂-CH₃ |

The triplet at 4.6 ppm corresponds to the two protons of the methylene (B1212753) group directly attached to the oxygen atom, deshielded by the electronegative oxygen. The multiplet at 1.8 ppm is assigned to the central methylene group of the propyl chain, and the triplet at 1.00 ppm represents the three protons of the terminal methyl group. The observed coupling constants are characteristic of a propyl chain.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The presence of a nitrile (C≡N) and a carbonyl (C=O) group gives rise to distinct and strong absorption bands in the IR spectrum.

The reported characteristic IR absorption frequencies for this compound are scielo.org.za:

| Wavenumber (cm⁻¹) | Functional Group |

| 2250 cm⁻¹ | C≡N (Nitrile) |

| 1750 cm⁻¹ | C=O (Carbonyl) |

The strong absorption band at 2250 cm⁻¹ is indicative of the nitrile group's stretching vibration. The intense band at 1750 cm⁻¹ is characteristic of the carbonyl stretch in an ester-like functional group scielo.org.zadtic.mil.

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. It is effectively used to determine the purity of synthesized this compound. For instance, the purity of this compound has been reported to be 98% as determined by gas chromatographic analysis scielo.org.za.

Detailed experimental conditions such as the specific type of column, temperature programming, and detector used for the analysis of this compound are not extensively detailed in the available literature. However, for related alkyl cyanoacrylates, columns such as those with silicone nitrile phases have been used dtic.mil.

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique, though specific applications for the direct analysis of this compound are not described in the available literature. HPLC is more commonly employed for the analysis of non-volatile or thermally labile compounds. In the context of related compounds, HPLC is often used for the analysis of molecules that have been derivatized with reagents like propyl chloroformate scielo.org.za.

Derivatization Strategies in Chemical Analysis

In the field of analytical chemistry, derivatization is a technique used to convert a chemical compound into a product (a derivative) of similar chemical structure. This transformation is performed to enhance the analyte's properties for separation and detection, particularly in chromatography. The necessity to derivatize polar analytes often disqualifies gas chromatography (GC) as a method of choice for biomedical and pharmaceutical analysis due to laborious and lengthy protocols. researchgate.net However, the application of alkyl chloroformates in aqueous environments has streamlined this process, allowing for the instantaneous conversion of hydrophilic compounds to organophilic ones with minimal time and cost. researchgate.net

Use of Related Chloroformates (e.g., Propyl Chloroformate) in Analytical Derivatization for Other Compounds (e.g., Amino Acids)

While direct analytical methodologies for this compound are specific, the broader class of chloroformates, particularly propyl chloroformate (PCF), is extensively used as a derivatizing agent to facilitate the analysis of other complex, polar molecules like amino acids and short-chain fatty acids (SCFAs). researchgate.netnih.govmdpi.com This process converts non-volatile or semi-volatile compounds into derivatives with improved volatility and thermal stability, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

The derivatization process using propyl chloroformate is notably efficient, often described as an almost ideal procedure due to its simplicity and speed. researchgate.net The reaction is typically carried out directly in aqueous samples, which allows for the automation of the entire procedure, including reagent addition, extraction, and injection into the analytical instrument. nih.gov For instance, the analysis of SCFAs and branched-chain amino acids (BCAAs) can be performed using a derivatization method based on propyl chloroformate. mdpi.com This approach involves treating the sample with propyl chloroformate and pyridine (B92270), followed by extraction with a non-polar solvent like n-hexane. mdpi.com

One of the primary applications of PCF derivatization is in the quantitative analysis of free amino acids in various biological samples. nih.gov The process converts amino acids into their corresponding N-propoxycarbonyl-O-propyl ester derivatives. This method is valued for its rapid reaction time, often completing the derivatization and analysis in a matter of minutes. researchgate.net The use of related chloroformates, such as ethyl chloroformate (ECF), has also been modified for the microanalysis of amino acids using nano-electrospray ionization ultrahigh-resolution Fourier transform mass spectrometry (nano-ESI-UHR-FTMS). nih.gov This ECF derivatization of both the amino and carboxylic acid groups on amino acids makes them more hydrophobic, allowing for extraction with chloroform (B151607) to eliminate salt interference and stabilize labile amino acids. nih.gov

The table below summarizes a selection of amino acids that have been successfully identified and quantified using propyl chloroformate derivatization followed by GC-MS analysis. researchgate.net

| Amino Acid | Abbreviation |

| Alanine | Ala |

| Glycine | Gly |

| Valine | Val |

| Leucine | Leu |

| Isoleucine | Ile |

| Serine | Ser |

| Threonine | Thr |

| Proline | Pro |

| Asparagine | Asn |

| Aspartic Acid | Asp |

| Methionine | Met |

| Glutamic Acid | Glu |

| Phenylalanine | Phe |

| Glutamine | Gln |

| Lysine | Lys |

| Histidine | His |

| Tyrosine | Tyr |

| Tryptophan | Trp |

Advanced Hyphenated Analytical Systems for Complex Mixture Analysis

The analysis of complex mixtures, such as those resulting from derivatization reactions, benefits significantly from the use of advanced hyphenated analytical systems. A hyphenated technique is the online coupling of a separation technique with a spectroscopic detection technology via a suitable interface. chemijournal.comnih.gov This combination leverages the strengths of both techniques to improve resolution, sensitivity, and specificity, while often reducing analysis time. chemijournal.com The primary goal is to obtain richer information for both identification and quantification compared to using a single analytical method. chemijournal.com

The coupling of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) represents the most powerful and widely used hyphenated technique in analytical chemistry. chemijournal.comwisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): This was the first hyphenated technique to become widely useful for research. nih.gov It combines the superior separation capabilities of GC for volatile and semi-volatile compounds with the identification power of MS. chemijournal.comwisdomlib.org In the context of propyl chloroformate derivatization, GC-MS is the system of choice. nih.govmdpi.com The derivatized analytes, now volatile, are separated on a GC column before being introduced into the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the compound and its fragments. nih.govasdlib.org This allows for the confident identification and quantification of compounds like amino acids in complex biological matrices. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is particularly useful for compounds that are not amenable to GC due to low volatility or thermal instability. The use of LC-MS-MS (tandem mass spectrometry) is also increasing rapidly, offering enhanced specificity and structural information. chemijournal.comnih.gov

Other Hyphenated Systems: Beyond GC-MS and LC-MS, several other hyphenated techniques are employed for the analysis of complex mixtures. These include LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), which provides detailed structural data, and GC-IR (Gas Chromatography-Infrared Spectroscopy), which combines GC separation with the identification power of FT-IR. wisdomlib.org The choice of technique depends on the specific properties of the analyte and the complexity of the sample matrix. nih.gov

The table below provides an overview of common hyphenated analytical techniques and their primary applications.

| Hyphenated Technique | Separation Method | Detection Method | Primary Application |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile and semi-volatile compounds in complex mixtures. chemijournal.comwisdomlib.org |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis of non-volatile or thermally labile compounds. wisdomlib.org |

| GC-IR | Gas Chromatography | Infrared Spectroscopy | Analysis of volatile species, providing functional group information. |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Direct structural analysis and elucidation of separated compounds. wisdomlib.org |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | Analysis of ionic species and biomolecules with high separation efficiency. nih.govasdlib.org |

These advanced systems are indispensable for the detailed characterization of complex chemical and biological samples, enabling both the separation and the definitive identification of individual components. asdlib.org

Industrial Chemistry and Process Engineering Perspectives

Scalable Synthesis and Manufacturing Processes

The industrial production of propyl cyanoformate is centered around processes that are not only high-yielding but also adhere to the principles of green chemistry, including catalyst recovery and waste minimization. A prominent method for synthesizing a range of C₁-C₂₀ alkyl cyanoformates, including this compound, involves the reaction of an appropriate alkyl haloformate with an organosilyl nitrile. This process is catalyzed by a tertiary amine base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being a preferred catalyst. google.com

The economic feasibility of large-scale chemical production is often linked to the efficient recovery and recycling of catalysts. In the synthesis of this compound using a tertiary amine catalyst like DABCO, several strategies can be employed for catalyst recovery. These methods are crucial for minimizing production costs and reducing the environmental impact of the manufacturing process.

Common industrial techniques for separating catalysts from reaction mixtures include:

Distillation: Given that the catalyst and the product, this compound, have different boiling points, distillation can be an effective method for separation.

Liquid-Liquid Extraction: This technique involves using a solvent in which the catalyst is soluble, but the product is not, to extract the catalyst from the reaction mixture.

Membrane Separation: The use of specialized membranes can separate the catalyst from the product based on molecular size.

Precipitation: The catalyst can be precipitated out of the solution by adding a suitable agent, allowing for its recovery through filtration.

A specific and innovative method for the recovery of DABCO involves a concept known as "supramolecular supported catalysis." This process utilizes the self-assembly of DABCO with bis(hexafluoroalcohols) through hydrogen bonding to form crystalline adducts. This solid/liquid phase switching allows for the facile recovery and reuse of the DABCO catalyst more than ten times.

Furthermore, the synthesis of alkyl cyanoformates from alkyl haloformates and trimethylsilyl (B98337) nitrile offers a significant advantage in terms of reagent recycling. The by-product of this reaction, trimethylsilyl chloride, can be recycled to produce trimethylsilyl nitrile, contributing to a waste-free and more sustainable manufacturing process. google.com

Achieving high purity and yield is a primary objective in the industrial synthesis of this compound. The patented process involving the reaction of propyl chloroformate with trimethylsilyl nitrile in the presence of a catalytic amount of a tertiary amine base is designed for this purpose. google.com This method consistently produces alkyl cyanoformates with purities generally exceeding 98% and yields that can surpass 95% of the theoretical maximum. google.comgoogle.com

Key factors contributing to the high purity and yield in this process include:

Solvent-Free Conditions: The reaction can be conducted in the absence of a solvent, which simplifies the purification process and reduces the potential for solvent-related impurities. This approach also minimizes the handling of large volumes of potentially hazardous solvents. google.com

Stoichiometric Control: The use of stoichiometric amounts of the reactants ensures efficient conversion and minimizes the presence of unreacted starting materials in the final product.

Product Recovery by Distillation: The desired this compound is recovered from the reaction mixture by distillation, a highly effective method for achieving high purity on an industrial scale. google.com

Absence of Salt By-products: Unlike some alternative synthetic routes, this process does not produce salt by-products, which simplifies the workup and purification stages, thereby contributing to a cleaner product and a more efficient process. google.com

The optimization of reaction conditions, such as temperature and reaction time, is also crucial. For most alkyl cyanoformates, the reaction proceeds rapidly at ambient temperatures, typically being completed within a few hours. google.com

Strategic Importance as a Chemical Intermediate

This compound, along with other alkyl cyanoformates, serves as a crucial building block in the synthesis of a wide array of more complex molecules. Their reactivity makes them valuable intermediates in several sectors of the chemical industry.

Alkyl cyanoformates are widely utilized as intermediates in the manufacturing of pharmaceuticals, herbicides, bactericides, and insecticides. google.comgoogle.com While specific industrial applications of this compound are often proprietary, the reactivity of the cyanoformate group is well-established in organic synthesis. For instance, ethyl cyanoformate is used in the preparation of N-substituted amidinoformic acids and ethyl-4-quinazoline-2-carboxylate. cymitquimica.com It also acts as a cyanide source for the cyanation of various organic molecules. sigmaaldrich.comontosight.ai Methyl cyanoformate, known as Mander's reagent, is employed in the synthesis of β-keto esters, which are important intermediates in the production of natural products. researchgate.net

The application of related cyano-containing compounds underscores the potential roles of this compound. For example, propyl cyanoacrylates have been used in the synthesis of novel copolymers. researchgate.net Furthermore, butyl cyanoacrylate is a key component in medical tissue adhesives and is used to create biodegradable nanoparticles for drug delivery systems. mdpi.com This highlights the broader utility of cyano-functionalized esters in the development of specialty chemicals and materials.

In certain industrial applications, higher alkyl cyanoformates, such as propyl, butyl, and other C₃-C₈ derivatives, offer distinct advantages over their lower molecular weight counterparts like methyl and ethyl cyanoformate. google.com These benefits are primarily related to their physical properties, which can have a significant impact on process safety and efficiency.

One of the key advantages is their reduced vapor pressure . Lower vapor pressure translates to a lower concentration of the substance in the vapor phase at a given temperature. This is a critical safety factor, as it reduces the risk of exposure to potentially toxic fumes in an industrial setting. google.com

The higher boiling point of compounds like this compound is also beneficial for certain synthetic applications. For instance, in the synthesis of 5-(alkoxycarbonyl)-1H-tetrazole-1-acetic acid esters, which are intermediates for cephalosporin (B10832234) antibiotics, a reaction temperature in the range of 125°C to 140°C is required. The use of a C₃-C₈ alkyl cyanoformate facilitates reaching and maintaining this desired reaction temperature. google.com The ability to operate at higher temperatures can also accelerate reaction rates, leading to increased process efficiency. nih.govmerunchem.com

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Methodologies for Propyl Cyanoformate

The chemical industry's increasing focus on green and sustainable practices necessitates the development of environmentally benign methods for the synthesis of important chemical intermediates like this compound. Future research will likely concentrate on moving away from hazardous reagents and energy-intensive processes.

One promising avenue is the application of flow chemistry . Continuous-flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles when handling hazardous materials, and the potential for seamless integration of reaction and purification steps. amt.ukmdpi.comnih.govelveflow.com The development of a continuous-flow process for the synthesis of this compound could lead to higher yields, reduced waste, and a smaller manufacturing footprint. amt.uk Such a system would be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. amt.uk

Biocatalysis represents another frontier for the sustainable synthesis of this compound. The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. tudelft.nlnih.govmanchester.ac.uk Research efforts could focus on identifying or engineering enzymes, such as lipases or nitrile hydratases, that can efficiently catalyze the formation of this compound from renewable feedstocks. This approach aligns with the principles of green chemistry by utilizing biological systems to perform chemical transformations. tudelft.nl

Furthermore, the development of synthetic routes that utilize greener solvents and catalytic systems will be crucial. This includes exploring the use of ionic liquids or supercritical fluids as reaction media, which can offer advantages in terms of recyclability and reduced environmental impact. nih.gov A patented process for preparing C3-C8 alkyl cyanoformates, including this compound, utilizes liquid-liquid phase transfer catalysis, which can be an efficient method, though its sustainability would need to be assessed based on the specific catalyst and solvents used. google.com

Exploration of Novel Catalytic Transformations and Reactivity Modes

While this compound is a valuable reagent, its full potential in organic synthesis is likely yet to be realized. Future research will undoubtedly focus on uncovering new catalytic transformations and reactivity modes, expanding its synthetic utility.

Transition-metal catalysis is a particularly fertile ground for discovering novel reactions of this compound. Building on the known reactivity of related alkyl cyanoformates, research could explore the use of palladium, nickel, rhodium, and other transition metals to activate the C–CN bond of this compound. snnu.edu.cnmdpi.comresearchgate.netgoogle.comnih.gov This could lead to the development of new cross-coupling reactions where the cyano group acts as a leaving group, or novel carbocyanation reactions. snnu.edu.cn For instance, rhodium-catalyzed transnitrilation has been demonstrated with dimethylmalononitrile, suggesting the potential for similar reactivity with this compound. researchgate.net

The exploration of organocatalysis in conjunction with this compound is another promising area. nih.govnih.gov Chiral organocatalysts could be employed to achieve asymmetric transformations, leading to the synthesis of enantiomerically enriched products. Given the known reactivity of ethyl cyanoformate in organocatalytic asymmetric cyanation of olefins, it is plausible that similar methodologies could be developed for this compound. mdpi.com

Furthermore, investigating the free-radical reactivity of this compound could open up new avenues for C-C bond formation. Studies on methyl cyanoformate have shown its participation in free-radical cyanation reactions, and similar reactivity could be harnessed for this compound in the synthesis of complex organic molecules. acs.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

The synergy between experimental and computational chemistry is becoming increasingly vital for accelerating chemical discovery. Advanced computational modeling will play a pivotal role in understanding and predicting the behavior of this compound, as well as in the rational design of new reactions and catalysts.

Density Functional Theory (DFT) studies can provide deep insights into the reaction mechanisms involving this compound. figshare.comnih.govnih.gov For example, DFT calculations have been successfully used to elucidate the mechanism and origin of stereoselectivity in the Ti(IV)-catalyzed asymmetric cyanation of activated olefins with ethyl cyanoformate. mdpi.com Similar computational investigations could be applied to reactions of this compound to understand transition state geometries, activation energies, and the role of catalysts, thereby guiding the optimization of reaction conditions.

Investigating Interdisciplinary Applications Beyond Traditional Organic Synthesis

The unique chemical properties of this compound make it a candidate for applications that extend beyond the traditional boundaries of organic synthesis. Future research should actively explore these interdisciplinary frontiers.

In the field of agrochemicals , this compound could serve as a key building block for the synthesis of novel pesticides and herbicides. The related compound, propyl chloroformate, is already utilized in the production of various agrochemical compounds. nbinno.com Given that the cyanoformate moiety can be a precursor to other functional groups, this compound could enable the development of new active ingredients with improved efficacy and environmental profiles. The synthesis of compounds like Cyantraniliprole, an anthranilamide insecticide, highlights the importance of nitrile-containing scaffolds in modern agrochemistry. google.com

In medicinal chemistry , this compound could be employed in the synthesis of biologically active molecules. The cyano group is a versatile functional handle that can be transformed into various nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds. For instance, alkyl cyanoformates can be used in the preparation of tetrazole derivatives, a class of compounds with diverse pharmacological activities. google.com

The field of materials science also presents opportunities for the application of this compound. Its reactivity could be harnessed in the synthesis of functional polymers and materials. For example, it could be used as a monomer or a modifying agent to introduce specific functionalities into polymer chains, thereby tuning the material's properties for applications in areas such as electronics, drug delivery, or specialty coatings. The use of organocatalysis in polymerization reactions further opens up possibilities for incorporating this compound into novel polymeric structures. nih.gov

Q & A

Q. What are the standard protocols for synthesizing propyl cyanoformate, and how can purity be ensured?

this compound is typically synthesized via nucleophilic substitution using propyl chloroformate and potassium cyanide in the presence of a crown ether catalyst (e.g., 18-crown-6) in methylene chloride. Reaction progress is monitored by infrared (IR) spectroscopy, observing the disappearance of the chloroformate C=O peak (~1790 cm⁻¹) and the emergence of cyanoformate C≡N (~2250 cm⁻¹) and C=O (~1750 cm⁻¹) bands . Purification involves distillation under reduced pressure. Purity is confirmed via gas chromatography (GC) and elemental analysis, with deviations >0.4% in carbon/hydrogen content indicating impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

IR spectroscopy identifies functional groups (C≡N and C=O), while ¹H NMR confirms the propyl chain structure (e.g., δ 4.4 ppm for OCH₂ protons in ethyl analogs). For novel derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide molecular weight and structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Work must be conducted in a fume hood with nitrile gloves and chemical-resistant aprons. Spill kits and neutralizing agents (e.g., sodium bicarbonate) should be readily available. Training on Schlenk-line techniques and rotary evaporation under inert atmospheres is essential to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity as a Lewis acid-base adduct?

Cyanoformate’s structure involves cyanide donating electrons to CO₂’s carbon, forming a weak Lewis adduct. Computational studies (e.g., density functional theory) reveal charge distribution and bond dissociation energies, critical for predicting reactivity in nucleophilic environments. This interaction is key to applications in CO₂ capture, where reversible binding is advantageous .

Q. What computational and crystallographic methods resolve ambiguities in this compound’s conformational stability?

X-ray crystallography confirms the planar geometry of the NCCO₂⁻ moiety, while molecular dynamics simulations assess rotational barriers of the propyl group. Discrepancies between experimental and calculated IR spectra may indicate solvent effects or crystal packing forces, requiring hybrid QM/MM approaches for resolution .

Q. How can this compound be utilized in carbon capture technologies?

Cyanoformate’s weak CO₂ binding enables reversible capture, ideal for low-energy regeneration. Experimental designs might immobilize this compound on porous supports (e.g., MOFs) and measure CO₂ adsorption isotherms under varying temperatures. Competitive binding studies with other anions (e.g., nitrate) assess selectivity .

Q. How should researchers address contradictions in spectral data between synthetic batches?

Discrepancies in NMR or IR peaks may arise from trace solvents or byproducts. Implement tandem techniques: GC-MS to identify volatile impurities, and HPLC with UV detection for nonvolatile residues. Statistical analysis (e.g., principal component analysis) of spectral datasets can isolate batch-specific anomalies .

Q. What experimental designs evaluate this compound’s stability under extreme conditions?

Thermal gravimetric analysis (TGA) measures decomposition temperatures, while kinetic studies in polar solvents (e.g., DMSO) assess hydrolysis rates. Accelerated aging experiments under controlled humidity and temperature provide shelf-life predictions .

Q. How do substituent variations (e.g., branched vs. linear alkyl chains) affect cyanoformate reactivity?

Comparative studies using isopropyl or tert-butyl analogs reveal steric effects on nucleophilic substitution rates. Hammett plots correlate substituent electronic parameters (σ) with reaction kinetics, while XRD studies quantify steric hindrance .

Q. What methodologies track the environmental biodegradation of this compound?

Use ¹⁴C-labeled compounds in soil/water microcosms to monitor degradation via liquid scintillation counting. Metabolite identification by LC-MS/MS and ecotoxicity assays (e.g., Daphnia magna survival) assess ecological impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.